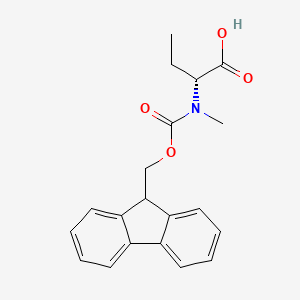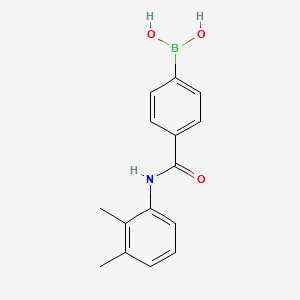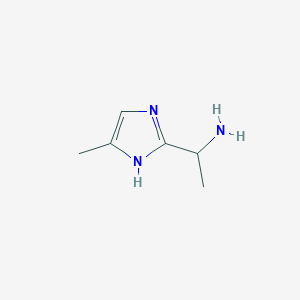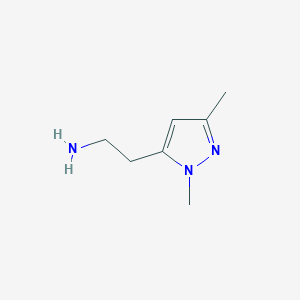
2-(1,3-Dimethyl-1H-pyrazol-5-YL)ethanamine
Übersicht
Beschreibung
“2-(1,3-Dimethyl-1H-pyrazol-5-YL)ethanamine”, also known as DMPEA, is a derivative of pyrazol. It has a molecular formula of C7H13N3 and a molecular weight of 139.2 g/mol .
Synthesis Analysis
The synthesis of compounds containing the 3-methyl-1H-pyrazol-5-yl group has been achieved through intermediate derivatization methods (IDMs) . In one study, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones were synthesized under mild and greener reaction conditions with excellent yields .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13N3/c1-6-5-7(3-4-8)10(2)9-6/h5H,3-4,8H2,1-2H3 . This indicates the presence of a pyrazole ring with two methyl groups attached to it, along with an ethanamine group.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 139.2 g/mol . It is described as an oil in its physical form .
Wissenschaftliche Forschungsanwendungen
Antifungal Aktivität
Pyrazolderivate, einschließlich 2-(1,3-Dimethyl-1H-pyrazol-5-YL)ethanamine, haben sich als potenzielle Antimykotika gezeigt. Diese Verbindungen können mit guten Ausbeuten synthetisiert und mit verschiedenen Techniken wie Röntgenbeugung, UV-Vis, FTIR und NMR-Experimenten charakterisiert werden. Ihre antifungale Wirksamkeit wird häufig in vitro getestet, und sie versprechen die Entwicklung neuer Antimykotika .
Antileishmaniale und Antimalaria-Wirkungen
Diese Pyrazolderivate wurden auf ihre antileishmaniale und antimalaria-Aktivität untersucht. In-vitro- und In-vivo-Studien gegen Leishmania aethiopica und Plasmodium berghei haben das Potenzial dieser Verbindungen gezeigt, als Pharmakophore für die Herstellung sicherer und effektiver antileishmanialer und antimalaria-Mittel zu dienen .
Zytotoxizität gegenüber Krebszelllinien
Die zytotoxischen Aktivitäten von Pyrazolderivaten wurden gegen verschiedene Krebszelllinien, darunter Gebärmutterhals-, Dickdarm-, Brust-, Gliom-, Neuroblastom- und Lungenkrebszelllinien, untersucht. Diese Studien sind entscheidend für die Identifizierung potenzieller Krebsmedikamente und das Verständnis ihrer Wirkmechanismen .
Biologische und pharmakologische Anwendungen
Pyrazolderivate sind bekannt für ihre breite Palette an biologischen und pharmakologischen Anwendungen. Es wurde gezeigt, dass sie Antikrebs-, Antitumor-, Antituberkulose-, Anti-AIDS-, Antimalaria- und entzündungshemmende Aktivitäten besitzen. Diese Vielseitigkeit macht sie wertvoll bei der Synthese molekularer Systeme für verschiedene therapeutische Anwendungen .
Katalyse und Enzyminhibition
Diese Verbindungen finden auch Anwendung in der Katalyse und Enzyminhibition. Ihre Fähigkeit, als Bausteine für Systeme zu fungieren, die an katalytischen Prozessen beteiligt sind, und die Inhibition spezifischer Enzyme ist von großem Interesse im Bereich der Biochemie und Molekularbiologie .
Elektrokatalyse und CO2-Abscheidung
Neben ihren biologischen Anwendungen wurden Pyrazolderivate in der Elektrokatalyse und CO2-Abscheidung eingesetzt. Ihre einzigartige chemische Struktur ermöglicht es ihnen, in Systemen für Umweltanwendungen eingesetzt zu werden, z. B. zur Reduzierung von Kohlenstoffemissionen und zur Abscheidung von Treibhausgasen .
Wirkmechanismus
Biochemical Pathways
Although specific pathways remain unclear, we can speculate based on the compound’s structure. Pyrazole derivatives often exhibit diverse biological activities due to their ability to interact with enzymes, receptors, or signaling pathways. For instance, some pyrazole-containing compounds have shown antimicrobial, antiviral, and anti-inflammatory effects . Investigating downstream effects on relevant pathways would provide valuable insights.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-Dimethyl-1H-pyrazol-5-YL)ethanamine has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, this compound has been found to be useful for the study of enzyme kinetics, as it can be used to inhibit certain enzymes and measure the rate of their reaction. However, this compound can also be toxic in high concentrations, so it should be used with caution in laboratory experiments.
Zukünftige Richtungen
Given the potential applications of 2-(1,3-Dimethyl-1H-pyrazol-5-YL)ethanamine, there are several potential future directions for further research. One potential direction is to further study the biochemical and physiological effects of this compound, as well as its potential to act as a substrate for certain enzymes. Additionally, further research could be conducted to explore the potential of this compound to act as a ligand in certain chemical reactions. Furthermore, further research could be conducted to explore the potential of this compound to be used as an inhibitor of certain enzymes. Finally, research could also be conducted to explore the potential of this compound to be used in drug delivery systems.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-5-7(3-4-8)10(2)9-6/h5H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYKEPPKXZPQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL](/img/structure/B1455207.png)
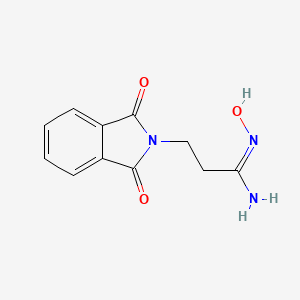
![2'-Fluoro-5-(5-isopropyl-1H-tetrazol-1-yl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1455210.png)
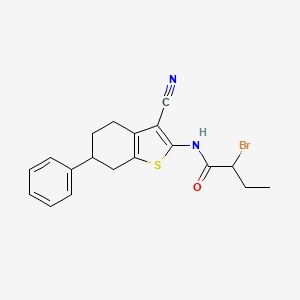

![1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester](/img/structure/B1455213.png)
![([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1455214.png)

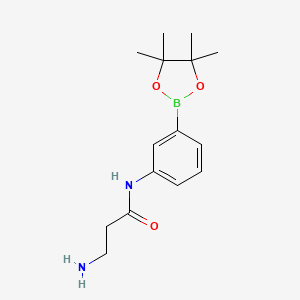
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B1455218.png)
